(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone" often involves substitution reactions and condensation processes using different spectroscopic techniques for characterization. For example, the synthesis of related compounds includes steps such as substitution reactions, Michael addition, and condensation with specific reagents in suitable solvents, suggesting a complex multi-step synthesis process for our compound of interest (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of closely related compounds is characterized by techniques like X-ray diffraction, revealing that piperidine rings often adopt a chair conformation, and the geometry around sulfur atoms is distorted tetrahedral. These studies provide a foundation for understanding the structural aspects of our compound, emphasizing the importance of intermolecular interactions and conformational stability (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical behavior of compounds within this family involves a variety of reactions, including Michael addition and condensation, which are crucial for the synthesis of the compound. These reactions are influenced by the structural conformation and the electronic distribution within the molecule, leading to specific reactivity patterns (Fatma et al., 2017).
Physical Properties Analysis
Physical properties such as thermal stability are analyzed using techniques like thermogravimetric analysis. Compounds similar to the one exhibit stability within specific temperature ranges, providing insights into their physical robustness and thermal behavior (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are inferred from theoretical calculations and experimental data. Density functional theory (DFT) calculations, for instance, help in optimizing structural coordinates and evaluating electronic parameters, which are indicative of the molecule's reactivity and interaction potential with biological targets (Fatma et al., 2017).
Scientific Research Applications
Synthesis and Characterization
This chemical compound is involved in advanced synthesis and characterization processes. A closely related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized through substitution reactions, characterized by spectroscopic techniques, and its structure was confirmed by X-ray diffraction. The compound demonstrated significant structural stability and was subjected to thermal, optical, and etching studies, along with theoretical calculations to understand its properties (Karthik et al., 2021).
Photocatalytic Applications
In the field of photocatalysis, derivatives of similar chemical structures have been utilized as catalysts for the oxidation of non-activated alcohols and the oxygenation of tertiary amines under blue LED irradiation. This showcases the compound's potential in sustainable chemical processes, providing an efficient method for the late-stage modification of organic compounds (Zhang et al., 2020).
Nanotechnology and Catalysis
Another application includes its use in nanotechnology and catalysis, where Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized and demonstrated to be effective catalysts in organic synthesis, illustrating the compound's versatility and potential for reuse in catalytic processes (Ghorbani‐Choghamarani & Azadi, 2015).
Structural Characterization in Drug Synthesis
The compound and its derivatives play a crucial role in the structural characterization within drug synthesis pathways, providing insights into the synthesis of new anti-tuberculosis drug candidates. This highlights the compound's significance in the development of novel therapeutics (Eckhardt et al., 2020).
Antimicrobial and Anticancer Research
Research on novel quinoline derivatives bearing this compound has demonstrated significant antimicrobial and anticancer activities, emphasizing its potential in medicinal chemistry for developing new treatments (Desai, Patel, & Dave, 2016).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been known to exhibit a wide range of biological activities such as anti-hypertensive, neuro-toxic activity, anti-bacterial, treatment of Alzheimer’s diseases, anticonvulsant, anti-inflammatory, anticancer, and antimalarial . (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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properties
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c22-18-11-10-17(15-20(18)28(26,27)23-12-4-1-5-13-23)21(25)24-14-6-8-16-7-2-3-9-19(16)24/h2-3,7,9-11,15H,1,4-6,8,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHLHZRYBWVLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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